molecular formula C21H42O4 B14366130 2-({[1-Methoxy-3-(tetradecyloxy)propan-2-YL]oxy}methyl)oxirane CAS No. 93177-43-6

2-({[1-Methoxy-3-(tetradecyloxy)propan-2-YL]oxy}methyl)oxirane

Cat. No.: B14366130
CAS No.: 93177-43-6
M. Wt: 358.6 g/mol
InChI Key: HLAMQDLZVCFUNB-UHFFFAOYSA-N
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Description

2-({[1-Methoxy-3-(tetradecyloxy)propan-2-YL]oxy}methyl)oxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This particular compound features a methoxy group and a tetradecyloxy group attached to a propan-2-yl chain, which is further connected to an oxirane ring. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[1-Methoxy-3-(tetradecyloxy)propan-2-YL]oxy}methyl)oxirane can be achieved through several methods. One common approach involves the reaction of 1-methoxy-3-(tetradecyloxy)propan-2-ol with an epoxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) under mild conditions. The reaction typically proceeds at room temperature, yielding the desired epoxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the epoxidation process. The use of catalysts and advanced purification techniques further enhances the overall production process.

Chemical Reactions Analysis

Types of Reactions

2-({[1-Methoxy-3-(tetradecyloxy)propan-2-YL]oxy}methyl)oxirane undergoes various chemical reactions, including:

    Nucleophilic Substitution (SN1 and SN2): The oxirane ring can be opened by nucleophiles, leading to the formation of different products depending on the reaction conditions.

    Oxidation: The compound can be oxidized to form corresponding diols or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxirane ring into an alcohol or other reduced forms.

    Elimination: The compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles include hydroxide ions, alkoxides, and amines.

    Oxidizing Agents: m-CPBA, hydrogen peroxide, and other peroxides are commonly used.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.

    Elimination Conditions: Strong bases such as potassium tert-butoxide (t-BuOK) are used for elimination reactions.

Major Products Formed

    Nucleophilic Substitution: Formation of alcohols, ethers, or amines.

    Oxidation: Formation of diols or other oxidized products.

    Reduction: Formation of alcohols.

    Elimination: Formation of alkenes.

Scientific Research Applications

2-({[1-Methoxy-3-(tetradecyloxy)propan-2-YL]oxy}methyl)oxirane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 2-({[1-Methoxy-3-(tetradecyloxy)propan-2-YL]oxy}methyl)oxirane involves the interaction of the oxirane ring with various molecular targets. The ring strain in the oxirane makes it highly reactive, allowing it to undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations and applications. The molecular targets and pathways involved depend on the specific context of its use, such as in biological systems or industrial processes.

Comparison with Similar Compounds

Similar Compounds

    1,2-Epoxyhexadecane: Similar in structure but lacks the methoxy and tetradecyloxy groups.

    2-(Methoxymethyl)oxirane: Similar but with a shorter alkyl chain.

    1,2-Epoxyoctadecane: Similar but with a longer alkyl chain.

Uniqueness

2-({[1-Methoxy-3-(tetradecyloxy)propan-2-YL]oxy}methyl)oxirane is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity

Properties

CAS No.

93177-43-6

Molecular Formula

C21H42O4

Molecular Weight

358.6 g/mol

IUPAC Name

2-[(1-methoxy-3-tetradecoxypropan-2-yl)oxymethyl]oxirane

InChI

InChI=1S/C21H42O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-23-17-20(16-22-2)24-18-21-19-25-21/h20-21H,3-19H2,1-2H3

InChI Key

HLAMQDLZVCFUNB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOCC(COC)OCC1CO1

Origin of Product

United States

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